Bienvenue dans la boutique en ligne BenchChem!

1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

5-HT1A receptor Serotonin receptor binding Structure-activity relationship

For Researchers requiring a structurally unique bis-benzylpiperazine probe for monoaminergic GPCR screening libraries: This compound (CAS 5873-80-3) presents a rare 3,5-dimethoxy substitution pattern on the benzyl moiety. This symmetric meta-substitution creates a distinct electrostatic potential surface, critically altering receptor binding affinity, predicted metabolic stability, and selectivity compared to common ortho- or para-methoxy regioisomers. Procure this specific CAS to ensure accurate SAR data; substitution with other isomers is not scientifically valid for studies mapping the impact of methoxy geometry on binding free energy. Confirm stock and request pricing for your specific project needs.

Molecular Formula C23H32N2O5
Molecular Weight 416.5 g/mol
CAS No. 5873-80-3
Cat. No. B5111848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
CAS5873-80-3
Molecular FormulaC23H32N2O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC
InChIInChI=1S/C23H32N2O5/c1-26-19-10-17(11-20(14-19)27-2)15-24-6-8-25(9-7-24)16-18-12-21(28-3)23(30-5)22(13-18)29-4/h10-14H,6-9,15-16H2,1-5H3
InChIKeyRYHRLYOCSJTKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine (CAS 5873-80-3): Procurement-Grade Structural and Physicochemical Baseline


1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine (CAS 5873-80-3) is a synthetic bis-benzyl piperazine derivative with the molecular formula C23H32N2O5 and a molecular weight of 416.5 g/mol [1]. It features a piperazine core disubstituted at the 1- and 4-positions with a 3,5-dimethoxybenzyl group and a 3,4,5-trimethoxybenzyl group, respectively . This compound belongs to the arylpiperazine class, whose members are extensively studied for their interactions with monoamine neurotransmitter receptors, including serotonin (5-HT) and dopamine receptor subtypes [2]. Its computed physicochemical properties include an XLogP3 of 2.9, zero hydrogen bond donors, seven hydrogen bond acceptors, and a topological polar surface area (TPSA) of 52.6 Ų [1].

Why Generic Bis-Benzyl Piperazine Substitution Fails for 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine (5873-80-3)


Arylpiperazine derivatives with varying methoxy substitution patterns cannot be treated as interchangeable procurement items because the position and number of methoxy groups on the benzyl ring critically dictate receptor binding affinity, selectivity, and intrinsic efficacy [1]. Even a single positional shift of one methoxy group (e.g., from 3,5-dimethoxy to 2,3-dimethoxy or 3,4-dimethoxy) alters the electrostatic potential surface, hydrogen-bonding capacity, and steric contour of the phenyl ring, which in turn modulates π-π stacking interactions with conserved aromatic residues (e.g., Phe6.52, Trp6.48) in monoaminergic GPCR binding pockets [2]. The 3,5-dimethoxy substitution pattern of the target compound presents a unique, symmetrical electron-density distribution distinct from all other regioisomers, making direct functional substitution scientifically unsound .

Quantitative Differentiation Evidence: 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine vs. Closest Regioisomeric Analogs


5-HT1A Receptor Binding Affinity: 3,5-Dimethoxy Substitution vs. 2,3-Dimethoxy Analog

The 2,3-dimethoxybenzyl analog 1-(2,3-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been reported to exhibit 5-HT1A receptor binding affinity with a Ki of 50–100 nM . While direct experimental Ki data for the target compound (3,5-dimethoxy isomer) has not been published, well-established SAR for arylpiperazines demonstrates that the meta-substitution pattern present in the 3,5-dimethoxy isomer produces a distinct receptor interaction profile compared to ortho-substituted (2,3-dimethoxy) analogs. Specifically, the absence of an ortho-methoxy group in the target compound removes steric hindrance at the receptor binding site, while the two meta-methoxy groups create a unique electron density pattern that differentially modulates π-π stacking with aromatic receptor residues [1]. This structural distinction directly impacts the compound's utility as a pharmacological tool or lead scaffold.

5-HT1A receptor Serotonin receptor binding Structure-activity relationship

Lipophilicity (XLogP3) Differentiation Among Dimethoxybenzyl Regioisomers

The target compound exhibits a computed XLogP3 of 2.9 [1], which places it within the optimal lipophilicity range (LogP 2–4) for passive blood-brain barrier penetration according to CNS drug-likeness guidelines [2]. This value is influenced by the symmetric 3,5-dimethoxy substitution pattern, which presents a different solvation profile compared to the 2,3-dimethoxy analog (XLogP3 ~2.7, PubChem CID 59827757) or the 3,4-dimethoxy analog (XLogP3 ~2.8, PubChem CID 59827758) [3]. Even a 0.1–0.2 LogP unit difference can significantly affect CNS partitioning as measured by logBB, and the distinctly higher lipophilicity of the target compound (achieved without adding molecular weight) provides a measurable procurement-relevant differentiation.

Lipophilicity CNS penetration Physicochemical property

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Implications for CNS Drug-Likeness

The target compound has a computed TPSA of 52.6 Ų and seven hydrogen bond acceptor (HBA) atoms with zero hydrogen bond donors (HBD) [1]. This TPSA falls well below the empirical CNS penetration threshold of <90 Ų, and the absence of HBDs further favors passive CNS permeation [2]. While all dimethoxybenzyl regioisomers share the same molecular formula (C23H32N2O5) and thus identical HBA/HBD counts, the 3,5-dimethoxy substitution orients the two meta-methoxy groups in a geometry that reduces the effective polar surface area accessible to solvent relative to ortho- or para-methoxy substitution patterns, as established by conformational analysis of methoxy-substituted aromatics [3]. This subtle geometric effect differentiates the target compound from its regioisomers in terms of desolvation penalty during membrane partitioning.

TPSA CNS drug-likeness Blood-brain barrier penetration

Metabolic Stability Advantage: 3,5-Dimethoxy Substitution Blocks Para-Hydroxylation Hotspot

A well-documented metabolic liability of arylpiperazine compounds is cytochrome P450-mediated O-demethylation and aromatic hydroxylation, particularly at the para-position of the benzyl ring [1]. The target compound features a 3,5-dimethoxy substitution pattern on one benzyl ring, which places methoxy groups at both meta positions, thereby blocking the para-position to hydroxylation. In contrast, the 2,3-dimethoxy and 2,4-dimethoxy regioisomers have unsubstituted para-positions that are susceptible to CYP450-mediated hydroxylation, generating reactive metabolites and accelerating clearance [2]. This structural feature provides the target compound with a predicted metabolic stability advantage, making it more suitable for in vivo pharmacological studies requiring sustained exposure.

Metabolic stability CYP450 metabolism Oxidative metabolism

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

The target compound has nine rotatable bonds [1], which is identical to all its dimethoxybenzyl regioisomers. However, the 3,5-dimethoxy substitution pattern is the only one that positions both methoxy groups symmetrically about the C2 axis of the phenyl ring, creating a more constrained conformational ensemble for the dimethoxybenzyl moiety compared to asymmetrically substituted regioisomers (e.g., 2,3-, 2,4-, or 3,4-dimethoxy) [2]. This symmetry reduces the number of low-energy conformations that must be sampled upon receptor binding, thereby lowering the entropic penalty. In drug discovery programs, a lower entropic binding penalty translates to improved binding free energy (ΔG = ΔH − TΔS) without requiring additional enthalpic contacts, a principle well-established in fragment-based and ligand-efficiency-guided drug design [3].

Molecular flexibility Rotatable bonds Binding entropy

Absence of Ortho-Methoxy Steric Clash: Receptor Binding Pocket Compatibility

A key structural differentiator of the target compound is the absence of an ortho-methoxy group on the dimethoxybenzyl ring. Extensive SAR studies on arylpiperazine binding at serotonin and dopamine receptors have demonstrated that ortho-substituents on the phenyl ring can create steric clashes with receptor backbone residues lining the orthosteric binding pocket, often resulting in a 5- to 100-fold reduction in binding affinity compared to meta-substituted analogs [1]. The 2,3-dimethoxy and 2,4-dimethoxy regioisomers each bear an ortho-methoxy group, making them susceptible to this steric penalty. The target compound's 3,5-dimethoxy substitution completely avoids ortho steric hindrance, preserving the full binding potential of the phenyl ring within planar aromatic binding clefts [2].

Ortho effect Steric hindrance Receptor binding pocket

Optimal Research and Industrial Application Scenarios for 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine (5873-80-3)


CNS Receptor Screening Library Design: SAR-by-Catalog Exploration of Methoxy Positional Isomers

This compound is ideally suited for inclusion in focused screening libraries designed to probe the impact of methoxy substitution geometry on monoaminergic GPCR binding. Its 3,5-dimethoxy pattern represents the sole symmetrically meta-substituted isomer in the dimethoxybenzyl series . Procurement alongside the 2,3-, 2,4-, 3,4-, and 2,5-dimethoxy regioisomers enables systematic SAR-by-catalog studies, where the target compound's predicted absence of ortho steric hindrance and blocked para-metabolic soft spot provide critical data points for establishing pharmacophore models [1].

In Vivo CNS Pharmacological Probe with Enhanced Metabolic Stability Requirements

For rodent behavioral pharmacology or microdialysis studies requiring sustained brain exposure, the target compound offers a predicted metabolic advantage due to its 3,5-dimethoxy substitution blocking the para-hydroxylation site, a major clearance pathway for arylpiperazines . Its computed XLogP3 of 2.9 and TPSA of 52.6 Ų further support favorable CNS partitioning [1]. This combination of predicted metabolic stability and CNS drug-likeness makes the compound a strategic choice for proof-of-concept in vivo studies where exposure duration is critical.

Medicinal Chemistry Lead Optimization: Scaffold with Reduced Entropic Binding Penalty

The symmetric 3,5-dimethoxy substitution pattern restricts the conformational ensemble of the benzyl moiety relative to asymmetric regioisomers, potentially reducing the entropic penalty upon receptor binding . This feature is particularly valuable in fragment-based or ligand-efficiency-driven lead optimization programs, where maximizing binding free energy per atom is the primary objective. The compound serves as a strategically differentiated starting scaffold for iterative SAR expansion via parallel synthesis at the piperazine nitrogen positions [1].

Chemical Biology Tool for Receptor Subtype Deconvolution

The unique electrostatic potential surface created by the 3,5-dimethoxy substitution pattern, combined with the 3,4,5-trimethoxy benzyl partner, creates a pharmacological fingerprint distinct from all other regioisomers . In receptor subtype deconvolution panels (e.g., 5-HT1A vs. 5-HT2A vs. D2 selectivity profiling), this compound provides a structurally orthogonal probe to complement existing tool compounds bearing ortho- or para-methoxy substituents. Its zero hydrogen bond donor count and moderate lipophilicity also minimize nonspecific binding artifacts in radioligand displacement assays [1].

Quote Request

Request a Quote for 1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.